molecular formula C17H25ClN2O3S B11332990 1-[(3-chlorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide

Cat. No.: B11332990
M. Wt: 372.9 g/mol
InChI Key: JVFQRRHXSSVXGN-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-N,N-diethylpiperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a diethylamino group, and a (3-chlorophenyl)methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N,N-diethylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride to form (3-chlorophenyl)methanesulfonyl chloride . This intermediate is then reacted with N,N-diethylpiperidine-4-carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methanesulfonyl]-N,N-diethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction Reactions: The compound may undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield carboxylic acids and amines, while substitution reactions may result in the formation of new sulfonamide derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-N,N-diethylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonamide groups.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N,N-diethylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    (3-Chlorophenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.

    N,N-Diethylpiperidine-4-carboxamide: Another precursor used in the synthesis.

    Methanesulfonyl chloride: A related compound with similar reactivity.

Uniqueness: 1-[(3-Chlorophenyl)methanesulfonyl]-N,N-diethylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H25ClN2O3S

Molecular Weight

372.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N,N-diethylpiperidine-4-carboxamide

InChI

InChI=1S/C17H25ClN2O3S/c1-3-19(4-2)17(21)15-8-10-20(11-9-15)24(22,23)13-14-6-5-7-16(18)12-14/h5-7,12,15H,3-4,8-11,13H2,1-2H3

InChI Key

JVFQRRHXSSVXGN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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